![molecular formula C25H36Cl2N4O8 B10850877 N-(3,4-Dichlorophenyl)propyl-ETAV](/img/structure/B10850877.png)
N-(3,4-Dichlorophenyl)propyl-ETAV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)propyl-ETAV is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to an ETAV moiety. This compound has been studied for its binding affinity to various biological targets, making it a subject of interest in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)propyl-ETAV typically involves the reaction of 3,4-dichlorophenylpropylamine with an appropriate ETAV derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)propyl-ETAV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-(3,4-Dichlorophenyl)propyl-ETAV is primarily studied for its role as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in neurological conditions and cancer therapies.
Neurological Applications
Research indicates that compounds similar to this compound may serve as inhibitors for proteins associated with neurodegenerative diseases. For instance, the inhibition of PSD-95 (postsynaptic density protein 95) has been linked to neuroprotective effects in ischemic conditions . This suggests that this compound could contribute to treatments aimed at mitigating neuronal damage during stroke or traumatic brain injury.
Anticancer Properties
The compound's derivatives have shown promising results in anticancer activity. Studies involving epidithiodiketopiperazines (ETPs), which share structural similarities with this compound, demonstrated potent cytotoxic effects against various human cancer cell lines . The ability to modify these compounds further enhances their potential as targeted cancer therapies.
Synthesis and Characterization
The synthesis of this compound involves complex chemical processes that ensure high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and application .
Synthetic Pathways
The synthesis typically involves multi-step reactions that can include chiral resolution techniques to enhance the efficacy of the final product. These methods are crucial for developing compounds that are both effective and safe for clinical use .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the effectiveness and safety of this compound in clinical settings.
Case Study: Stroke Treatment
A notable study explored the use of compounds like this compound in treating ischemic stroke. The findings indicated significant neuroprotective effects when administered prior to reperfusion, suggesting a promising avenue for further investigation .
Case Study: Cancer Cell Line Efficacy
In vitro studies have demonstrated that derivatives of this compound exhibit potent cytotoxicity against specific cancer cell lines. The structure-activity relationship analysis revealed that modifications to the compound's structure could enhance its therapeutic index while minimizing side effects .
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)propyl-ETAV involves its binding to specific molecular targets, such as the presynaptic density protein 95 (DLG4). This interaction modulates synaptic plasticity and neurotransmitter release, which can influence various physiological processes. The compound’s effects are mediated through pathways involving NMDA receptors and other synaptic proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluorophenyl)propyl-ETAV
- N-(Naphthalene-2-yl)ethyl-ETAV
- N-Benzyl-ETAV
- N-Butyl-ETAV
- N-Cyclohexylethyl-ETAV
Uniqueness
N-(3,4-Dichlorophenyl)propyl-ETAV is unique due to its specific binding affinity and selectivity for certain biological targets. Its dichlorophenyl group imparts distinct chemical properties that differentiate it from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C25H36Cl2N4O8 |
---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[2-(3,4-dichlorophenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H36Cl2N4O8/c1-12(2)20(25(38)39)30-22(35)13(3)29-24(37)21(14(4)32)31-23(36)18(7-8-19(33)34)28-10-9-15-5-6-16(26)17(27)11-15/h5-6,11-14,18,20-21,28,32H,7-10H2,1-4H3,(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,38,39)/t13-,14?,18-,20-,21-/m0/s1 |
InChI Key |
QVZKLLUMEYWUMT-WHJBMRRRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.